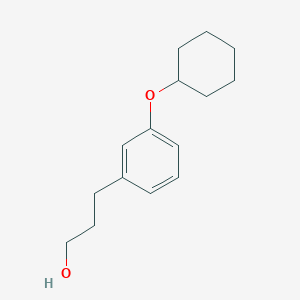![molecular formula C16H17N3O2 B8080322 Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]](/img/structure/B8080322.png)
Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] is a complex spiro compound characterized by its unique molecular architecture. This compound belongs to the family of heterocyclic organic compounds and is recognized for its potential applications in medicinal chemistry, particularly due to its multifaceted biological activities. The spiro structure involves a distinctive fusion of several heterocyclic rings, contributing to its chemical reactivity and versatility.
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] typically involves multi-step organic synthesis. Key steps include the formation of the spiro center through cyclization reactions. Starting materials often include quinoxaline derivatives, dioxolane, and piperidine.
Step 1: Synthesis of the pyrroloquinoxaline core via cyclization.
Step 2: Introduction of the dioxolo ring through condensation reactions.
Step 3: Final spiro center formation via nucleophilic substitution involving piperidine.
Industrial Production Methods
On an industrial scale, the production of this compound involves the optimization of reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques like chromatography.
Types of Reactions
This compound undergoes several chemical reactions, such as:
Oxidation: It can be oxidized to form quinoxaline-quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents like lithium aluminum hydride.
Substitution: Uses reagents like halogens, amines, and alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-quinone derivatives, dihydro-pyrroloquinoxalines, and various substituted derivatives depending on the reagents used.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
Biologically, it exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics. It also shows potential in anti-cancer research due to its ability to inhibit certain cancer cell lines.
Medicine
Medically, it is explored for its potential as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with various biological targets, providing a basis for the development of new drugs.
Industry
In the industry, it is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It acts by binding to the active sites of enzymes, inhibiting their function, or by interacting with cell membrane receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Compared to other heterocyclic compounds, Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] stands out due to its unique spiro structure which imparts distinct chemical and biological properties. Similar compounds include:
Spiro[cyclohexane-1,3'-indoline]: Known for its application in medicinal chemistry as anti-inflammatory agents.
Spiro[indoline-3,2'-pyrrolidine]: Recognized for its antimicrobial properties.
Spiro[indole-3,4'-piperidine]: Studied for its potential anticancer activities.
Propriétés
IUPAC Name |
spiro[12,14-dioxa-2,8-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,9,11(15)-pentaene-7,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-15-16(3-5-17-6-4-16)18-11-8-13-14(21-10-20-13)9-12(11)19(15)7-1/h1-2,7-9,17-18H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGVWYXZTCCUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CN3C4=CC5=C(C=C4N2)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol](/img/structure/B8080248.png)




![1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone](/img/structure/B8080286.png)
![Decahydronaphtho[2,3-b]oxirene](/img/structure/B8080297.png)






